4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene)

Catalog No.
S14642169
CAS No.
2173992-23-7
M.F
C30H38O2
M. Wt
430.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benze...

CAS Number

2173992-23-7

Product Name

4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene)

IUPAC Name

1-pentoxy-4-[1-(4-pentoxyphenyl)-1-phenylethyl]benzene

Molecular Formula

C30H38O2

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C30H38O2/c1-4-6-11-23-31-28-19-15-26(16-20-28)30(3,25-13-9-8-10-14-25)27-17-21-29(22-18-27)32-24-12-7-5-2/h8-10,13-22H,4-7,11-12,23-24H2,1-3H3

InChI Key

TTWMYTVFVYIGSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCCC

4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) is a complex organic compound featuring a biphenyl structure with two pentyloxy substituents. The compound can be characterized by its molecular formula, which is C_{30}H_{38}O_{2}, and its molecular weight of approximately 462.63 g/mol. This compound belongs to a class of substances known as phenolic compounds, which are recognized for their diverse applications in materials science and organic chemistry.

The structure consists of a central 1-phenylethane-1,1-diyl group linking two pentyloxy-substituted phenyl rings. The presence of the pentyloxy groups enhances the compound's solubility in organic solvents and may influence its thermal and mechanical properties, making it suitable for various applications in polymer chemistry and material sciences.

The chemical reactivity of 4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) can be attributed to its functional groups. Key reactions include:

  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
  • Formation of Polymers: The compound can participate in polymerization reactions, particularly in the presence of catalysts that facilitate cross-linking between the phenolic groups.
  • Oxidative Reactions: The presence of ether linkages may allow for oxidative cleavage under strong oxidizing conditions.

The synthesis of 4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) typically involves several steps:

  • Formation of the Central Diyl Linkage: This can be achieved through a coupling reaction between benzyl halides and appropriate nucleophiles.
  • Substitution Reactions: Pentyloxy groups can be introduced via nucleophilic substitution on activated aromatic rings.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

The applications of 4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) span several fields:

  • Material Science: Utilized as a precursor for advanced polymers and materials due to its thermal stability and solubility characteristics.
  • Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
  • Pharmaceuticals: Investigated for potential therapeutic properties stemming from its phenolic structure.

Interaction studies involving 4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene) focus on its behavior in different environments:

  • Solvent Interactions: The solubility and stability in various organic solvents are key for applications in material formulations.
  • Biological Interactions: Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy in potential pharmaceutical applications.

Several compounds share structural similarities with 4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene). Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
4,4'-BiphenolBisphenolKnown for high thermal stability; used in epoxy resins.
4-PentoxyphenolAlkoxyphenolExhibits significant antimicrobial properties.
2,2'-BiphenyldiolDihydroxy biphenylUsed as an antioxidant; less soluble than target compound.
4-MethoxyphenolMethoxyphenolCommonly used as an antiseptic; lower molecular weight.

The uniqueness of 4,4'-(1-Phenylethane-1,1-diyl)bis((pentyloxy)benzene lies in its dual pentyloxy substitution which enhances solubility and potential interactions compared to other phenolic compounds.

XLogP3

9.4

Hydrogen Bond Acceptor Count

2

Exact Mass

430.287180451 g/mol

Monoisotopic Mass

430.287180451 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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